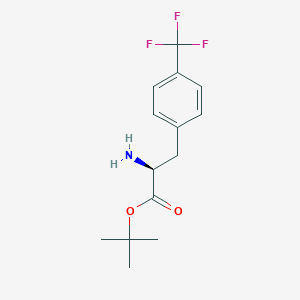

(S)-4-(Trifluoromethyl)phenylalanine tert-butyl ester

説明

(S)-4-(Trifluoromethyl)phenylalanine tert-butyl ester is a chiral, fluorinated amino acid derivative widely used as an intermediate in pharmaceutical synthesis. Its structure features a trifluoromethyl (-CF₃) group at the para position of the phenyl ring and a tert-butyl ester protecting group on the carboxylic acid moiety (Figure 1). The tert-butyl ester, along with a Boc (tert-butoxycarbonyl) group on the amino functionality, serves as an acid-labile protecting strategy, enabling selective deprotection during multi-step syntheses .

This compound is particularly valuable in the development of radiolabeled amino acids for biomedical applications, such as cancer-targeting agents. For example, its structural analogs (e.g., 4-iodophenylalanine derivatives) have been utilized in positron emission tomography (PET) imaging due to the stability imparted by the tert-butyl ester group during radiosynthesis .

特性

CAS番号 |

1241681-43-5 |

|---|---|

分子式 |

C14H18F3NO2 |

分子量 |

289.29 g/mol |

IUPAC名 |

tert-butyl (2S)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoate |

InChI |

InChI=1S/C14H18F3NO2/c1-13(2,3)20-12(19)11(18)8-9-4-6-10(7-5-9)14(15,16)17/h4-7,11H,8,18H2,1-3H3/t11-/m0/s1 |

InChIキー |

JZZQKEMVKKJESH-NSHDSACASA-N |

異性体SMILES |

CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)C(F)(F)F)N |

正規SMILES |

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)N |

製品の起源 |

United States |

準備方法

Direct Esterification

A common method for synthesizing tert-butyl esters involves direct esterification of the amino acid with tert-butanol in the presence of an acid catalyst. This method is often preferred due to its simplicity and effectiveness.

Reagents :

- (S)-4-(Trifluoromethyl)phenylalanine

- tert-Butanol

- Acid catalyst (e.g., p-toluenesulfonic acid)

-

- Dissolve (S)-4-(Trifluoromethyl)phenylalanine in an appropriate solvent such as dichloromethane.

- Add tert-butanol and the acid catalyst.

- Stir the mixture at room temperature or slightly elevated temperatures for several hours.

- Purify the product by washing with a bicarbonate solution, followed by water and brine.

This method has been shown to produce high yields with minimal side products, making it suitable for large-scale applications.

Mitsunobu Reaction

The Mitsunobu reaction is another effective strategy for introducing the tert-butyl ester functionality onto amino acids.

Reagents :

- (S)-4-(Trifluoromethyl)phenylalanine

- Diethyl azodicarboxylate (DEAD)

- Triphenylphosphine (Ph3P)

- tert-Butanol

-

- Combine (S)-4-(Trifluoromethyl)phenylalanine with triphenylphosphine and DEAD in an inert atmosphere.

- Add tert-butanol to the reaction mixture.

- Stir under reflux conditions for a specified duration.

- Purify using column chromatography.

This method allows for greater control over stereochemistry and can be adapted for various substituents on the amino acid backbone.

Protection-Deprotection Strategy

In some cases, a protection-deprotection strategy may be necessary to ensure that specific functional groups remain intact during the reaction.

Reagents :

- (S)-4-(Trifluoromethyl)phenylalanine

- Protecting agents (e.g., Boc or Fmoc)

- tert-Butanol

- Acid catalyst

-

- Protect the amino group of (S)-4-(Trifluoromethyl)phenylalanine using a suitable protecting agent.

- Carry out the esterification with tert-butanol under acidic conditions.

- Remove the protecting group after esterification to yield the desired product.

This approach is particularly useful when synthesizing complex peptides where specific functional groups must be selectively modified.

The following table summarizes the key aspects of each preparation method:

| Method | Advantages | Disadvantages |

|---|---|---|

| Direct Esterification | Simple, high yields, minimal side products | Requires careful control of reaction conditions |

| Mitsunobu Reaction | High stereochemical control | More steps involved; potential for lower yields |

| Protection-Deprotection | Allows selective modification | More complex; requires additional reagents |

The preparation of (S)-4-(Trifluoromethyl)phenylalanine tert-butyl ester can be achieved through various methods, each with its own advantages and limitations. The choice of method depends on factors such as desired yield, purity, and complexity of subsequent reactions. Continued research into these methods will enhance their efficiency and applicability in synthetic organic chemistry.

Future investigations could focus on optimizing these methods for higher yields and exploring alternative catalysts that may reduce reaction times or environmental impact. Additionally, studies on the stability and reactivity of the resulting esters in biological systems could provide insights into their potential applications in pharmaceuticals and biochemistry.

化学反応の分析

(S)-4-(Trifluoromethyl)phenylalanine tert-butyl ester undergoes various types of chemical reactions, including:

Oxidation: The trifluoromethyl group can be oxidized under specific conditions.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

(S)-4-(Trifluoromethyl)phenylalanine tert-butyl ester has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in modifying proteins and peptides.

Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of materials with specific properties, such as increased lipophilicity and metabolic stability

作用機序

The mechanism of action of (S)-4-(Trifluoromethyl)phenylalanine tert-butyl ester involves its interaction with molecular targets through its trifluoromethyl and ester groups. These interactions can affect the compound’s reactivity and stability, influencing its behavior in biological and chemical systems. The molecular pathways involved depend on the specific application and context in which the compound is used .

類似化合物との比較

Comparison with Structurally Similar Compounds

Enantiomeric Comparison: (R)-4-(Trifluoromethyl)phenylalanine tert-Butyl Ester

The (R)-enantiomer shares identical molecular weight and functional groups but differs in stereochemical configuration. Chirality critically influences biological activity; for instance, the (S)-form may exhibit superior binding affinity in enzyme-inhibitor systems, whereas the (R)-enantiomer could display reduced or altered interactions.

Table 1: Enantiomeric Comparison

| Property | (S)-Isomer | (R)-Isomer |

|---|---|---|

| CAS Number | 1241681-43-5 | 1052168-10-1 |

| Configuration | S | R |

| Applications | Pharmaceutical intermediates | Specialty synthesis |

| Key Advantage | Preferred in chiral drug synthesis | Used in stereochemical studies |

Halogen-Substituted Analogs: 4-Iodo-L-Phenylalanine tert-Butyl Ester

Replacing the -CF₃ group with iodine yields 4-iodo-L-phenylalanine tert-butyl ester, a precursor for radioiodinated compounds. Key differences include:

- Electron-Withdrawing Effects : The -CF₃ group is strongly electron-withdrawing, enhancing stability and altering electronic properties compared to iodine’s polarizable bulk.

- Applications : Iodinated analogs are prioritized in radiopharmaceuticals (e.g., 4-[*I]iodo-L-phenylalanine for breast cancer imaging), whereas trifluoromethyl derivatives are leveraged for metabolic stability in drug design .

Table 2: Substituent-Driven Properties

| Compound | Substituent | logP* (Predicted) | Key Application |

|---|---|---|---|

| (S)-4-(Trifluoromethyl)phenylalanine t-Bu ester | -CF₃ | 3.2 | Drug intermediates |

| 4-Iodo-L-phenylalanine t-Bu ester | -I | 2.8 | Radiolabeled imaging agents |

*logP: Calculated octanol-water partition coefficient.

Protecting Group Variations: Methyl Ester vs. tert-Butyl Ester

The tert-butyl ester group offers distinct advantages over methyl esters:

- Deprotection Conditions : tert-Butyl esters are cleaved under mild acidic conditions (e.g., trifluoroacetic acid), whereas methyl esters require stronger bases or enzymes.

- Synthetic Yield : The tert-butyl protection strategy achieved 66% yield in a key step during the synthesis of 4-iodophenylalanine derivatives, outperforming alternative methods .

Other Fluorinated Derivatives

Compounds like 4-fluoro-3-methoxybenzonitrile (CAS 243128-37-2) and 5-fluoro-2-methoxybenzonitrile (CAS 189628-38-4) share fluorinated motifs but lack amino acid backbones. These are typically used as agrochemical intermediates rather than biomedical tools, underscoring the unique role of (S)-4-(Trifluoromethyl)phenylalanine tert-butyl ester in medicinal chemistry .

生物活性

(S)-4-(Trifluoromethyl)phenylalanine tert-butyl ester is a notable derivative of phenylalanine, characterized by a trifluoromethyl group at the para position of the aromatic ring and a tert-butyl ester functional group. This compound has gained attention in medicinal chemistry due to its unique chemical properties and potential biological activities.

The molecular formula of this compound is C₁₄H₁₈F₃NO₃, with a molecular weight of approximately 305.29 g/mol. The presence of the trifluoromethyl group enhances the lipophilicity of the compound, which can significantly alter its pharmacokinetic properties compared to non-fluorinated analogs. This modification may lead to improved binding affinities with various biological targets, particularly those involved in immune modulation.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit diverse biological activities, particularly in modulating immune responses. Studies have shown that derivatives of phenylalanine can influence the activity of the formyl peptide receptor 2 (FPR2), which is linked to inflammatory processes and immune regulation.

Key Biological Activities

Comparative Analysis with Related Compounds

To better understand the biological implications of this compound, we can compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| L-Phenylalanine tert-butyl ester | No trifluoromethyl group | Naturally occurring amino acid derivative |

| 4-(Trifluoromethyl)-L-phenylalanine | Trifluoromethyl group but no ester | Directly related to L-phenylalanine |

| (S)-4-(Fluorophenyl)alanine | Fluoro group instead of trifluoro group | Less lipophilic than trifluoromethyl variant |

| (S)-Phenylalanine methyl ester | Methyl ester instead of tert-butyl | More polar than tert-butyl derivative |

The enhanced lipophilicity and potential biological activity due to the trifluoromethyl group make this compound a valuable candidate for further research in medicinal chemistry.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (S)-4-(trifluoromethyl)phenylalanine tert-butyl ester, and how do reaction conditions influence yield and purity?

- Methodological Answer : The tert-butyl ester group is typically introduced via acid-catalyzed esterification or protection of the carboxylic acid moiety. For example, tert-butyl esters can be formed using Boc (tert-butoxycarbonyl) protection strategies, as demonstrated in the synthesis of radioiodinated phenylalanine derivatives . Acid-labile protecting groups (e.g., HCl/dioxane) are preferred for deprotection under mild conditions, achieving >80% yield in peptide coupling reactions . Key parameters include solvent choice (e.g., THF or dioxane), temperature (room temperature to 50°C), and stoichiometry of reagents like DEAD (diethyl azodicarboxylate) in Mitsunobu reactions .

Q. How is the enantiomeric purity of this compound validated during synthesis?

- Methodological Answer : Chiral HPLC or LCMS with chiral stationary phases (e.g., CHIRALPAK® columns) is critical. For instance, LCMS analysis (m/z 236 [M+H]⁺) combined with retention time data (e.g., 0.83 minutes under SQD-AA05 conditions) confirms both chemical and enantiomeric purity . Asymmetric catalysis using chiral ligands (e.g., BH₃/Me₂S with (R)- or (S)-BINAP) ensures stereoselectivity during reductions, as seen in fluoxetine synthesis .

Q. What analytical techniques are recommended for characterizing tert-butyl ester derivatives?

- Methodological Answer :

- LCMS : Monitors molecular ion peaks (e.g., m/z 757 [M+H]⁺ for complex intermediates) and detects impurities .

- HPLC : Retention time consistency under standardized conditions (e.g., 1.23 minutes for SQD-FA05) validates reproducibility .

- ¹H/¹³C NMR : Assigns stereochemistry via coupling constants (e.g., vicinal coupling in chiral centers) and tert-butyl proton signals at δ 1.2–1.4 ppm .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving this compound in peptide synthesis?

- Methodological Answer :

- Activation : Use HATU or EDCI/HOBt for carboxylate activation, minimizing racemization.

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of trifluoromethylated aromatic systems.

- Temperature : Maintain 0–4°C during coupling to suppress side reactions.

- Example: A Mitsunobu reaction with 4-(trifluoromethyl)phenol and DEAD achieved >90% yield in THF at 25°C .

Q. What strategies address low yields or side products in deprotection of tert-butyl esters under acidic conditions?

- Methodological Answer :

- Acid Selection : HCl/dioxane (4 N) is milder than TFA, reducing decomposition of acid-sensitive trifluoromethyl groups .

- Workup : Precipitate the product with ether/hexane (1:3) to isolate hydrochloride salts efficiently (82% yield reported) .

- Monitoring : Real-time LCMS tracks deprotection progress to avoid overexposure to acid.

Q. How do researchers reconcile contradictory HPLC or LCMS data across studies?

- Methodological Answer :

- Column Variability : Retention times differ between columns (e.g., SQD-AA05 vs. SQD-FA05) due to stationary phase chemistry .

- Calibration : Use internal standards (e.g., bromoacetic acid tert-butyl ester) to normalize retention times .

- Buffer Conditions : Adjust mobile phase pH or ion-pair reagents (e.g., 0.1% formic acid) to resolve co-elution issues.

Q. What are the stability considerations for storing this compound?

- Methodological Answer :

- Temperature : Store at –20°C under inert gas (Ar/N₂) to prevent hydrolysis of the ester group.

- Moisture Control : Use desiccants (silica gel) in sealed containers; avoid freeze-thaw cycles.

- Decomposition Signs : Monitor for free carboxylic acid formation via LCMS (e.g., m/z shift from 236 to 220 [M+H]⁺) .

Q. How can mechanistic studies elucidate the role of the trifluoromethyl group in reaction kinetics?

- Methodological Answer :

- Isotopic Labeling : Incorporate ¹⁸O or ¹³C in the tert-butyl group to track bond cleavage via MS/MS.

- DFT Calculations : Model transition states to compare activation energies of trifluoromethylated vs. non-fluorinated analogs.

- Kinetic Profiling : Use stopped-flow NMR to measure rate constants for ester hydrolysis under varying pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。